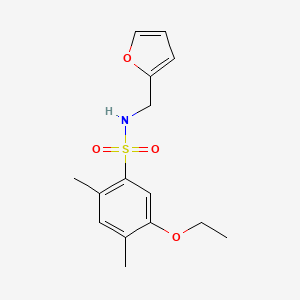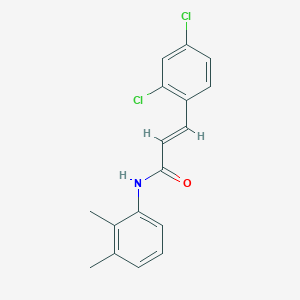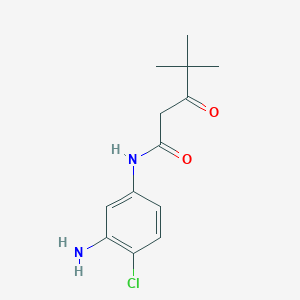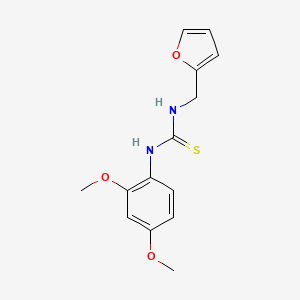![molecular formula C15H13BrN2O2 B5776142 N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
N-[2-(acetylamino)phenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-bromobenzamide, also known as BAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP by BAA has been found to have several potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation.
Mécanisme D'action
N-[2-(acetylamino)phenyl]-2-bromobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide leads to the accumulation of DNA damage, which ultimately results in cell death. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to have several biochemical and physiological effects in addition to its PARP inhibitory activity. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to modulate the expression of several genes involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its potency and selectivity as a PARP inhibitor, as well as its ability to induce autophagy and modulate gene expression. However, the limitations of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its relatively low solubility in aqueous solutions, as well as its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-bromobenzamide. One area of research could focus on the development of more potent and selective PARP inhibitors based on the structure of N-[2-(acetylamino)phenyl]-2-bromobenzamide. Another area of research could focus on the use of N-[2-(acetylamino)phenyl]-2-bromobenzamide in combination with other agents, such as chemotherapy or immunotherapy, to enhance the efficacy of cancer treatment. Additionally, further research could be conducted on the potential neuroprotective effects of N-[2-(acetylamino)phenyl]-2-bromobenzamide in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield N-[2-(acetylamino)phenyl]-2-bromobenzamide.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors such as N-[2-(acetylamino)phenyl]-2-bromobenzamide have been found to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer therapy, N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been studied for its potential neuroprotective effects. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIKBWPYRLHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)




![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)




